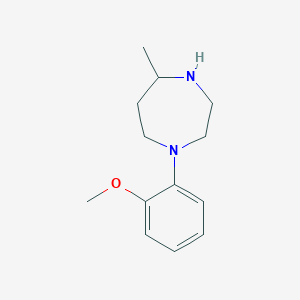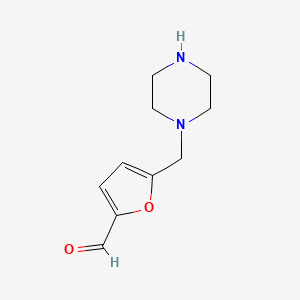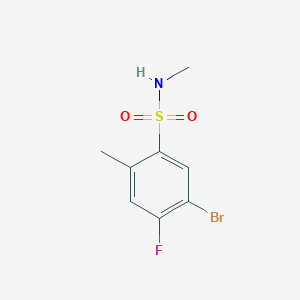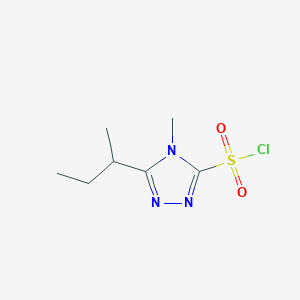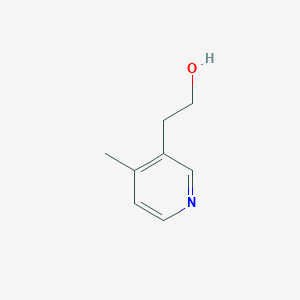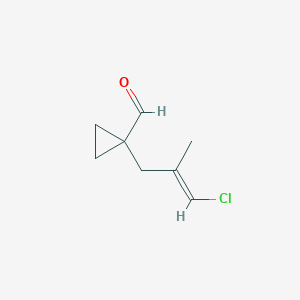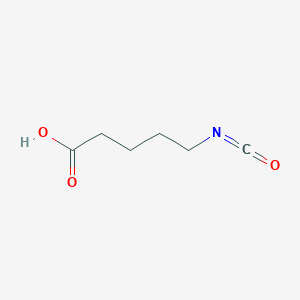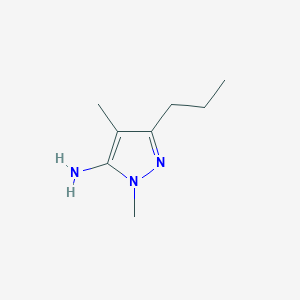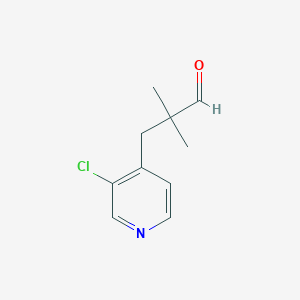
3-(3-Chloropyridin-4-yl)-2,2-dimethylpropanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chloropyridin-4-yl)-2,2-dimethylpropanal is an organic compound that belongs to the class of chloropyridines. This compound is characterized by the presence of a chlorinated pyridine ring attached to a dimethylpropanal group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloropyridin-4-yl)-2,2-dimethylpropanal typically involves the chlorination of pyridine derivatives followed by the introduction of the dimethylpropanal group. One common method involves the reaction of 3-chloropyridine with 2,2-dimethylpropanal under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Chloropyridin-4-yl)-2,2-dimethylpropanal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the pyridine ring.
Aplicaciones Científicas De Investigación
3-(3-Chloropyridin-4-yl)-2,2-dimethylpropanal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(3-Chloropyridin-4-yl)-2,2-dimethylpropanal involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function. The exact pathways and targets depend on the specific context of its use.
Comparación Con Compuestos Similares
Similar Compounds
3-(3-Chloropyridin-4-yl)methanol: This compound has a similar structure but with a hydroxyl group instead of the aldehyde group.
3-(3-Chloropyridin-4-yl)propanoic acid: This compound features a carboxylic acid group instead of the aldehyde group.
Uniqueness
3-(3-Chloropyridin-4-yl)-2,2-dimethylpropanal is unique due to the presence of the dimethylpropanal group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Propiedades
Fórmula molecular |
C10H12ClNO |
|---|---|
Peso molecular |
197.66 g/mol |
Nombre IUPAC |
3-(3-chloropyridin-4-yl)-2,2-dimethylpropanal |
InChI |
InChI=1S/C10H12ClNO/c1-10(2,7-13)5-8-3-4-12-6-9(8)11/h3-4,6-7H,5H2,1-2H3 |
Clave InChI |
HKJNEXTUHJOICP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC1=C(C=NC=C1)Cl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


